molecular formula C17H13BrN4OS2 B3310442 4-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide CAS No. 946204-66-6

4-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

Cat. No.: B3310442
CAS No.: 946204-66-6
M. Wt: 433.3 g/mol
InChI Key: ZSEVAQYRELVUCO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the para position (4-bromo). The benzamide group is linked via an ethyl chain to a fused [1,2,4]triazolo[3,2-b][1,3]thiazole heterocycle, which is further substituted with a thiophen-2-yl moiety. The triazolothiazole-thiophene scaffold contributes to planar aromaticity, which may facilitate π-π stacking in target binding .

Properties

IUPAC Name

4-bromo-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4OS2/c18-12-5-3-11(4-6-12)16(23)19-8-7-13-10-25-17-20-15(21-22(13)17)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEVAQYRELVUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and triazole intermediates, followed by their coupling to form the triazolothiazole core. The final step involves the bromination of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Variations in the Benzamide Substituent

The benzamide group’s substituent significantly impacts molecular properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
4-Bromo-N-{2-[2-(thiophen-2-yl)-...}benzamide 4-Bromo C₁₈H₁₄BrN₅OS₂ 463.37 Not explicitly reported (inference)
2-Methoxy analog 2-Methoxy C₁₈H₁₆N₄O₂S₂ 384.48 Solubility likely enhanced
4-Ethoxy analog 4-Ethoxy C₁₉H₁₈N₄O₂S₂ 398.50 Increased lipophilicity
BG14715 (Propanamide derivative) 2,2-Dimethyl C₁₅H₁₈N₄OS₂ 334.46 Reduced steric hindrance

Key Observations :

  • Bromine vs. Alkoxy Groups : The bromine atom increases molecular weight (463.37 vs. 384.48–398.50 g/mol) and lipophilicity compared to methoxy/ethoxy analogs. This may enhance membrane permeability but reduce aqueous solubility .

Core Heterocycle Modifications

The triazolothiazole-thiophene core is critical for π-π interactions. Analogous cores include:

  • Imidazothiazole Derivatives : Compounds like 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamide () replace the triazole ring with imidazole. These exhibit aldose reductase (AR) inhibitory activity, suggesting the bromophenyl group enhances enzyme binding .
  • Thiadiazole Derivatives : 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine () shows planar geometry with a dihedral angle of 40.5° between aromatic rings. This may reduce stacking efficiency compared to the triazolothiazole core .

Characterization

  • Spectroscopy : ¹H/¹³C NMR and HRMS (as in ) confirm structure. IR spectra detect amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .
  • X-ray Crystallography : Used for analogs like ’s thiadiazole derivative to confirm planarity and hydrogen-bonding patterns .

Biological Activity

4-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a compound that belongs to the class of triazoles and thiazoles, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is C17H14BrN5O2SC_{17}H_{14}BrN_5O_2S. The compound features a bromine atom and a complex triazole-thiazole structure that is crucial for its biological activity.

Pharmacological Profile

The pharmacological profile of compounds containing triazole and thiazole rings has been extensively studied. These compounds have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have exhibited potent activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The thiazole and triazole moieties are known to exhibit anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureActivity
Bromine SubstitutionEnhances lipophilicity and bioavailability
Triazole-Thiazole LinkageCritical for interaction with biological targets
Thiophene RingImparts additional electronic properties that may enhance activity

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Antimicrobial Activity : A series of triazole derivatives were evaluated for their antibacterial efficacy. Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against S. aureus and other pathogens .
  • Anticancer Research : In vitro studies indicated that certain triazole-thiazole hybrids showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide

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